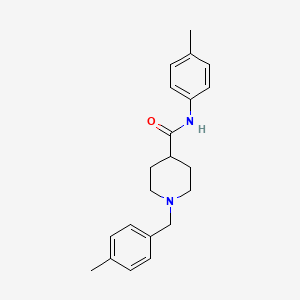
N-(4-bromo-2-fluorophenyl)-2-(4-morpholinyl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical processes, including the use of morpholine as a building block for creating complex molecules. For instance, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride from 2-bromo-1-(2-fluorophenyl)-1-propanone showcases a method that could be adapted for N-(4-bromo-2-fluorophenyl)-2-(4-morpholinyl)acetamide, involving amination and cyclization in nonpolar solvents followed by acidification (Tan Bin, 2010).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various spectroscopic methods, including X-ray crystallography. For example, the crystal structure of N-(acetamide) morpholinium bromide was elucidated, revealing strong intra- and intermolecular hydrogen bonds within the crystal lattice (Yakup Baran et al., 2011). These techniques provide insights into the molecular geometry, bond lengths, and angles critical for understanding the chemical behavior of N-(4-bromo-2-fluorophenyl)-2-(4-morpholinyl)acetamide.
Chemical Reactions and Properties
Chemical reactions involving similar compounds often highlight the reactivity of functional groups, such as the acetamide moiety. The compound's reactivity can be influenced by substituents on the aromatic ring and the morpholine ring's presence. Studies on related molecules have explored their potential in forming new chemical entities through reactions like nitration, alkylation, and cyclization, which are fundamental in medicinal chemistry and material science applications.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for the practical application of chemical compounds. For closely related compounds, such as N-(acetamide) morpholinium bromide, crystallographic analysis provides valuable data on the compound's solid-state structure, which can be correlated with its physical properties (Yakup Baran et al., 2011).
Mécanisme D'action
Target of Action
N-(4-Bromo-2-fluorophenyl)-2-morpholinoacetamide is a potent inhibitor of various tyrosine kinases . Its primary targets include the vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and REarranged during Transfection (RET) tyrosine kinases . These receptors play crucial roles in tumor angiogenesis and cell proliferation .
Mode of Action
This compound acts as an ATP mimetic small molecule . It inhibits the kinase activity of its targets, thereby blocking the intracellular signaling pathways involved in tumor growth, progression, and angiogenesis . This results in the inhibition of tumor cell proliferation and angiogenesis .
Biochemical Pathways
The compound affects the VEGFR, EGFR, and RET signaling pathways . By inhibiting these pathways, it disrupts the processes of cell proliferation and angiogenesis, which are essential for tumor growth and progression .
Pharmacokinetics
The pharmacokinetics of N-(4-Bromo-2-fluorophenyl)-2-morpholinoacetamide has been studied in animal models . It is well distributed in tissues, with significant concentrations found in the liver and lung . The compound is primarily eliminated unchanged in the feces, accounting for about 25% of the administered dose . Its half-life in mice is approximately 30 hours, which is consistent with the relatively long half-life seen in humans (approximately 120 hours) .
Result of Action
The inhibition of VEGFR, EGFR, and RET signaling pathways by N-(4-Bromo-2-fluorophenyl)-2-morpholinoacetamide leads to a decrease in tumor cell proliferation and angiogenesis . This results in the suppression of tumor growth and progression .
Propriétés
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFN2O2/c13-9-1-2-11(10(14)7-9)15-12(17)8-16-3-5-18-6-4-16/h1-2,7H,3-6,8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWYFUGTLZYBFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol hydrochloride](/img/structure/B4437613.png)
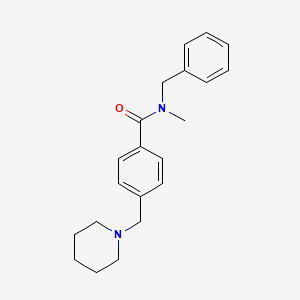
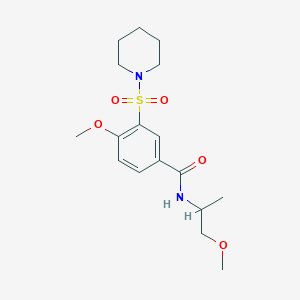
![N-(3-methoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437632.png)
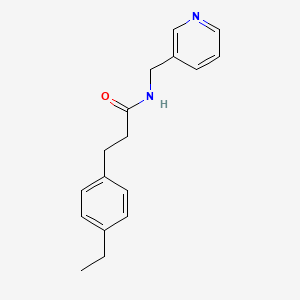
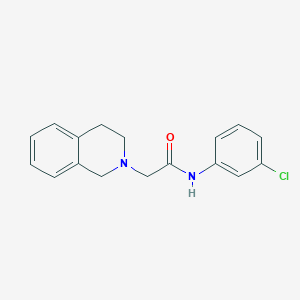
![2-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437652.png)
![N-[1-(4-chlorophenyl)cyclopropyl]-2-thiophenesulfonamide](/img/structure/B4437655.png)
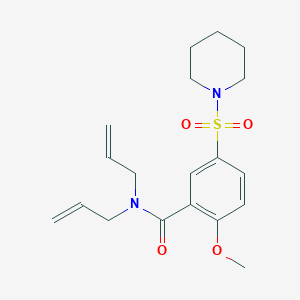
![N-(2,3-dimethylphenyl)-2-[(4,5-dimethyl-1-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4437683.png)
![N-{2-[(allylamino)carbonyl]phenyl}-1-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B4437689.png)
![4-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437707.png)
![2-methyl-4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4437711.png)
